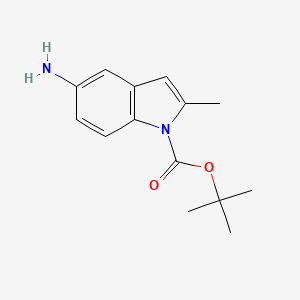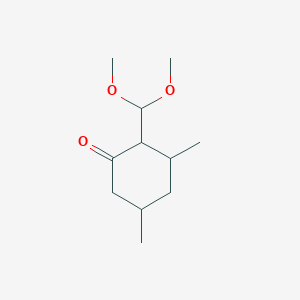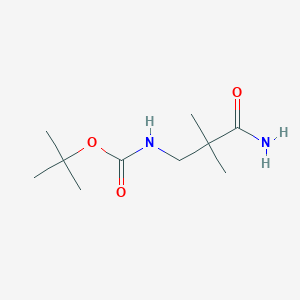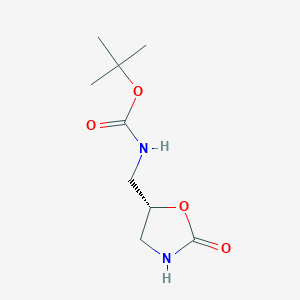![molecular formula C10H16O B13061507 (2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2AR,6aR)-decahydronaphtho[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2AR,6aR)-decahydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2AR,5S,6AR)-5-[(2-Methoxyethoxy)methoxy]-2A,6,6-trimethyloctahydronaphtho[2,3-b]oxirene
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol
Uniqueness
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to similar compounds. Its structure allows for specific interactions with biological targets and unique chemical transformations.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2aR,6aR)-1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2/t7-,8-,9?,10?/m1/s1 |
Clave InChI |
OQOKLVGYVIWSPZ-LGUIWLBCSA-N |
SMILES isomérico |
C1CC[C@@H]2CC3C(O3)C[C@H]2C1 |
SMILES canónico |
C1CCC2CC3C(O3)CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)




